Cas no 2199784-08-0 (N-Methyl-N-[(4-methyl-5-thiazolyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide)

N-Methyl-N-[(4-methyl-5-thiazolyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide structure
2199784-08-0 structure
Product name:N-Methyl-N-[(4-methyl-5-thiazolyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide
CAS No:2199784-08-0
MF:C21H25N3O2S
MW:383.507103681564
CID:5411086
PubChem ID:165767290

N-Methyl-N-[(4-methyl-5-thiazolyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide
    • EN300-26608272
    • Z2496882958
    • 2199784-08-0
    • N-Methyl-N-[(4-methyl-5-thiazolyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide
    • Inchi: 1S/C21H25N3O2S/c1-4-19(25)24-12-10-21(11-13-24,17-8-6-5-7-9-17)20(26)23(3)14-18-16(2)22-15-27-18/h4-9,15H,1,10-14H2,2-3H3
    • InChI Key: RMILJWSHXACPOC-UHFFFAOYSA-N
    • SMILES: N1(C(=O)C=C)CCC(C2=CC=CC=C2)(C(N(C)CC2SC=NC=2C)=O)CC1

Computed Properties

  • Exact Mass: 383.16674822g/mol
  • Monoisotopic Mass: 383.16674822g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 554
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 81.8Ų

Experimental Properties

  • Density: 1.207±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 614.8±55.0 °C(Predicted)
  • pka: 3.17±0.10(Predicted)

N-Methyl-N-[(4-methyl-5-thiazolyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26608272-0.05g
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide
2199784-08-0 95.0%
0.05g
$246.0 2025-03-20

N-Methyl-N-[(4-methyl-5-thiazolyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide Related Literature

Additional information on N-Methyl-N-[(4-methyl-5-thiazolyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide

Compound Overview: CAS No. 2199784-08-0 - N-Methyl-N-[(4-methyl-5-thiazolyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide

The compound with CAS No. 2199784-08-0, named N-Methyl-N-[(4-methyl-5-thiazolyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide, is a complex organic molecule with a diverse range of potential applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its intricate structure, which includes a piperidine ring, a thiazole moiety, and an acetylenic group (from the 1-(1-oxo-2-propenyl) substituent). The combination of these functional groups endows the molecule with unique chemical properties and reactivity.

Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of antimicrobial agents and anti-inflammatory drugs. The thiazole ring, a heterocyclic structure known for its stability and bioactivity, has been extensively studied for its potential in medicinal chemistry. Researchers have found that substituents on the thiazole ring can significantly influence the compound's pharmacokinetic properties, making it a promising candidate for targeted drug delivery systems.

The piperidine ring in this compound contributes to its structural rigidity and enhances its ability to form hydrogen bonds, which are critical for interactions within biological systems. This feature makes the compound particularly suitable for applications in enzyme inhibition and receptor binding studies. Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various biological targets, providing insights into its potential therapeutic effects.

The presence of an acetylenic group introduces additional complexity to the molecule's reactivity profile. This group is known for its ability to participate in conjugation and undergo various types of cycloaddition reactions, which are valuable in organic synthesis. Recent research has explored the use of such groups in constructing novel materials with tailored electronic properties, suggesting that this compound could play a role in the development of advanced polymers or electronic materials.

From a synthetic perspective, the construction of this compound involves multiple steps, including the formation of the thiazole ring, the alkylation of the piperidine ring, and the introduction of the acetylenic group. These steps require precise control over reaction conditions to ensure high yields and product purity. Innovations in catalytic methods and green chemistry have made these syntheses more efficient and environmentally friendly.

Looking ahead, the potential applications of this compound are vast and varied. Its unique combination of functional groups positions it as a valuable tool in both academic research and industrial development. As researchers continue to explore its properties and interactions, new opportunities for innovation are likely to emerge.

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